Tetralin hydroperoxide
Overview
Description
Tetralin hydroperoxide, also known as 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide, is an organic peroxide derived from tetralin. It is a colorless compound that remains stable if stored in the dark at or below 0°C. This compound is widely used as a model compound in peroxide chemistry due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetralin hydroperoxide is typically prepared by the oxidation of tetralin. The process involves passing a finely dispersed stream of oxygen through tetralin at a constant temperature of 70°C until the peroxide content reaches 25-30%. This oxidation process takes about 24-48 hours. The reaction mixture is then distilled under reduced pressure to separate unoxidized tetralin from the this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using catalysts such as cobalt naphthenate, manganese stearate, or ceric stearate. The oxidation process is similar to the laboratory method but is scaled up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions: Tetralin hydroperoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to form tetralone and tetralol.
Reduction: this compound can be reduced to tetralin using reducing agents like sodium sulfite.
Substitution: this compound can undergo sulfonation to form tetralin sulfonic acid.
Major Products: The major products formed from these reactions include tetralone, tetralol, and tetralin sulfonic acid .
Scientific Research Applications
Tetralin hydroperoxide is used in various scientific research applications:
Chemistry: It serves as a model compound for studying peroxide chemistry and the kinetics of oxidation reactions.
Biology: this compound is used to investigate the effects of oxidative stress on biological systems.
Industry: this compound is used in the production of oxygenated diesel and other fine chemicals.
Mechanism of Action
Tetralin hydroperoxide exerts its effects through radical chain processes. The oxidation of this compound involves the formation of free radicals, which propagate the reaction. Metal ions such as copper and chromium can accelerate these reactions by acting as catalysts . The mechanism involves the abstraction of hydrogen atoms and the formation of peroxy radicals, leading to the production of various oxidation products .
Comparison with Similar Compounds
- Tetrahydrofuran hydroperoxide
- Tetrahydropyran hydroperoxide
- Dioxane hydroperoxide
Comparison: Tetralin hydroperoxide is unique due to its stability and ease of preparation. Unlike other hydroperoxides, it remains colorless and does not decrease in peroxide content for months if stored properly . This makes it a convenient model compound for studies in peroxide chemistry. Additionally, this compound’s reactivity with various metal catalysts provides valuable insights into oxidation mechanisms .
Biological Activity
Tetralin hydroperoxide (THP) is an organic compound derived from the oxidation of tetralin, a bicyclic aromatic hydrocarbon. Its biological activity has garnered attention due to its potential implications in environmental biochemistry, industrial applications, and health sciences. This article provides a detailed overview of the biological activity of THP, including its mechanisms of action, degradation pathways, and relevant case studies.
This compound is represented by the chemical formula and is characterized as a hydroperoxide. It is typically formed through the autoxidation of tetralin, involving radical mechanisms that lead to the formation of reactive oxygen species (ROS). The O−O bond in hydroperoxides is relatively weak, which makes them prone to decomposition, releasing free radicals that can initiate various biological processes .
Mechanisms of Biological Activity
1. Oxidative Stress Induction:
THP can induce oxidative stress in biological systems by generating ROS. These reactive species can damage cellular components, including lipids, proteins, and DNA. The oxidative stress response is a critical area of research as it relates to various diseases, including cancer and neurodegenerative disorders.
2. Biodegradation Pathways:
The biodegradation of THP involves specific microbial pathways that enable the breakdown of this compound into less harmful substances. Research indicates that certain bacterial strains possess the enzymatic machinery necessary for the catabolism of tetralin and its derivatives, including THP. For instance, studies have identified key enzymes such as dioxygenases involved in the initial steps of tetralin degradation .
Enzyme | Function | Organism | Gene |
---|---|---|---|
ThnA1 | Tetralin dioxygenase (α-subunit) | TFA | thnA1 |
ThnA2 | Tetralin dioxygenase (β-subunit) | TFA | thnA2 |
ThnC | Extradiol dioxygenase | TFA | thnC |
ThnB | Cis-dihydrodiol dehydrogenase | TFA | thnB |
This table summarizes key enzymes involved in the biodegradation pathway of tetralin and THP.
Case Studies
Case Study 1: Kinetics of THP Decomposition
Research has demonstrated that THP can decompose under various conditions, leading to the formation of reactive intermediates. A study examining the kinetics of THP oxidation in the presence of cobalt ions revealed that initial concentrations significantly affect the rate of oxidation. The presence of THP reduced the induction period for oxidation reactions, indicating its role as a pro-oxidant .
Case Study 2: Environmental Implications
In environmental microbiology, specific bacterial strains have been identified that can utilize tetralin and its derivatives as carbon sources. These strains exhibit unique genetic adaptations that facilitate the degradation process. The study highlighted how understanding these mechanisms can inform bioremediation strategies for contaminated environments .
Health Implications
The biological activity of THP also raises concerns regarding human health. Its ability to generate ROS suggests potential toxicity upon exposure. Investigations into its cytotoxic effects have shown that THP can induce apoptosis in certain cell lines through oxidative stress pathways. This highlights the need for further research into safety thresholds for occupational exposure and environmental impact assessments.
Properties
IUPAC Name |
1-hydroperoxy-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBMNCRJFZGXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Record name | TETRALIN HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903935 | |
Record name | Tetralin 1-hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroperoxide formed by the oxidation of tetralin, a DuPont product, used as a turpentine replacement. The technical grade hydroperoxide is a liquid and will have a residual odor of benzene/menthol. | |
Record name | TETRALIN HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
771-29-9, 26447-24-5 | |
Record name | TETRALIN HYDROPEROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3,4-Tetrahydro-1-naphthalenyl hydroperoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetralin hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydro-1-hydroperoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetralin 1-hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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